N,N'-bis(2-methoxyphenyl)hexanediamide

Description

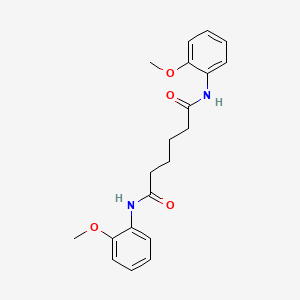

N,N'-bis(2-methoxyphenyl)hexanediamide is a diamide derivative featuring a six-carbon alkanediamide backbone (hexanediamide) substituted at both termini with 2-methoxyphenyl groups. The methoxy (-OCH₃) substituents at the ortho positions of the aromatic rings confer unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

The compound’s hexanediamide chain length (m = 6 methylene groups) positions it within a class of molecules studied for applications ranging from biological activity (e.g., antialgal, anti-trypanosomal) to material science (e.g., ligand design) .

Properties

IUPAC Name |

N,N'-bis(2-methoxyphenyl)hexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-25-17-11-5-3-9-15(17)21-19(23)13-7-8-14-20(24)22-16-10-4-6-12-18(16)26-2/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAXNDDZONAVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with hexanediamine and 2-methoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.

Procedure: Hexanediamine is dissolved in the solvent, and 2-methoxybenzoyl chloride is added dropwise. The mixture is stirred for several hours, gradually warming to room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’-bis(2-methoxyphenyl)hexanediamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

N,N'-bis(2-methoxyphenyl)hexanediamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, enabling the creation of derivatives with tailored properties for specific applications in organic synthesis.

Biology

The compound exhibits potential biological activity, making it a candidate for drug development. Research indicates that it may act as an enzyme inhibitor, which is crucial in therapeutic contexts, particularly in diseases associated with oxidative stress.

Medicine

Ongoing studies are exploring its therapeutic applications, particularly in conditions related to oxidative stress and inflammation. The hydrazide groups in the compound can form hydrogen bonds with biological macromolecules, potentially leading to new treatments for chronic diseases.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials such as polymers and coatings. Its unique chemical properties can enhance material performance, making it suitable for specialized applications in coatings that require specific thermal or mechanical properties.

Case Study: Drug Development

A recent study evaluated the efficacy of this compound as a potential therapeutic agent against oxidative stress-related diseases. In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its viability as an antioxidant therapy.

Case Study: Material Science

In a collaborative project between academic and industrial partners, researchers explored the use of this compound in creating high-performance coatings. The results indicated improved adhesion and thermal stability compared to conventional materials, highlighting its potential in industrial applications where durability is critical.

Mechanism of Action

The mechanism by which N,N’-bis(2-methoxyphenyl)hexanediamide exerts its effects is largely dependent on its ability to form stable complexes with metal ions and its interaction with biological macromolecules. The methoxy groups can participate in hydrogen bonding, while the amide linkages provide sites for coordination with metal ions. These interactions can influence the compound’s reactivity and its potential as a catalyst or therapeutic agent.

Comparison with Similar Compounds

Chain Length Effects

The biological and physicochemical properties of N,N'-diarylalkanediamides are strongly influenced by the alkanediamide chain length (m). Key findings include:

- Antialgal Activity : For derivatives with R = 4-OCH₃, maximum inhibitory activity against algal growth was observed at m = 6 (hexanediamide), while shorter chains (m = 2–4) showed reduced efficacy. This parabolic dependence suggests optimal hydrophobic interactions with biological membranes at m = 6 .

- Anti-Trypanosomal Activity: Bisbenzamidines linked with hexanediamide (m = 6) exhibited potent inhibition (IC₅₀ = 2–3 nM) against Trypanosoma brucei, attributed to balanced solubility and membrane permeability .

Table 1. Chain Length-Dependent Activity of N,N'-Diarylalkanediamides

Substituent Effects

Substituents on the aryl rings modulate electronic properties, solubility, and target affinity:

- Methoxy (-OCH₃) vs. For example, N,N'-bis(4-chlorophenyl)-N,N'-dihydroxyhexanediamide (Cl substituents) showed reduced aqueous solubility compared to methoxy analogs, limiting its antialgal efficacy . Crystallographic data for N,N´-bis(2-methoxyphenyl)malonamide (shorter chain, m = 3) revealed a monoclinic crystal system (space group P21/n) with intermolecular hydrogen bonding involving methoxy oxygen atoms, stabilizing the lattice .

- Alkyl Substituents (Methyl, Ethyl) :

Table 2. Physicochemical Properties of Selected Hexanediamide Derivatives

*Predicted based on structural analogs.

Biological Activity

N,N'-bis(2-methoxyphenyl)hexanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H26N4O6

- Molecular Weight : 442.5 g/mol

- IUPAC Name : N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanediamide

The compound features a hexanediamide backbone with two methoxyphenyl groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups enhances its lipophilicity, potentially facilitating cellular uptake and influencing its reactivity with biological macromolecules.

Interaction with Enzymes and Receptors

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.

- Receptor Modulation : It has been suggested that similar compounds can modulate estrogen receptors (ER), which play a significant role in breast cancer progression .

Cytotoxicity Assays

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A comparative analysis of its potency was conducted against the MCF-7 breast cancer cell line:

The IC50 value indicates that this compound has comparable potency to established chemotherapeutic agents.

Case Studies

- Breast Cancer Treatment : In a study examining the effects of various bisphenol derivatives on ER activity, this compound was found to significantly inhibit ERα activity, suggesting its potential as an anti-estrogenic agent in breast cancer therapy .

- Oxidative Stress Response : Another investigation highlighted the compound's ability to mitigate oxidative stress in cellular models, which is crucial for protecting against cancer progression and other diseases associated with oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.